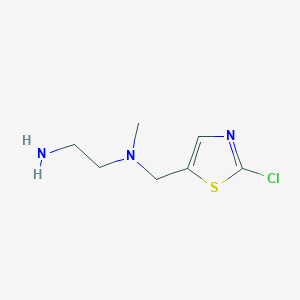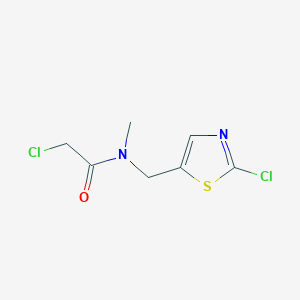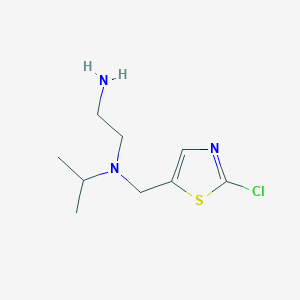
N1-((2-Chlorothiazol-5-yl)methyl)-N1-isopropylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((2-Chlorothiazol-5-yl)methyl)-N1-isopropylethane-1,2-diamine is an organic compound that features a thiazole ring substituted with a chlorine atom and a diamine side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-((2-Chlorothiazol-5-yl)methyl)-N1-isopropylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorothiazole-5-carbaldehyde and N-isopropylethane-1,2-diamine.
Condensation Reaction: The aldehyde group of 2-chlorothiazole-5-carbaldehyde reacts with the primary amine group of N-isopropylethane-1,2-diamine under mild acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the thiazole ring or the diamine side chain, depending on the reducing agents used.
Substitution: The chlorine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Thiazole derivatives with various substituents replacing the chlorine atom.
科学的研究の応用
N1-((2-Chlorothiazol-5-yl)methyl)-N1-isopropylethane-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders or infections.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests.
Material Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which N1-((2-Chlorothiazol-5-yl)methyl)-N1-isopropylethane-1,2-diamine exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or degradation.
Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to the desired therapeutic or pesticidal effect.
類似化合物との比較
- N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine
- N1-((2-Chlorothiazol-5-yl)methyl)-N1-ethylethane-1,2-diamine
Comparison:
- Uniqueness: N1-((2-Chlorothiazol-5-yl)methyl)-N1-isopropylethane-1,2-diamine is unique due to its isopropyl group, which can influence its binding affinity and specificity towards biological targets compared to its methyl or ethyl analogs.
- Chemical Properties: The presence of the isopropyl group can affect the compound’s solubility, stability, and reactivity, making it distinct from similar compounds with different alkyl groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N'-propan-2-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3S/c1-7(2)13(4-3-11)6-8-5-12-9(10)14-8/h5,7H,3-4,6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGCYIYOSAQVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CN=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
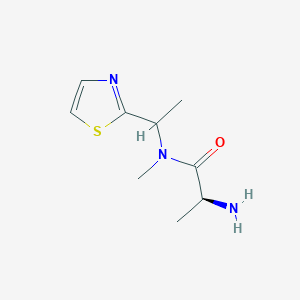
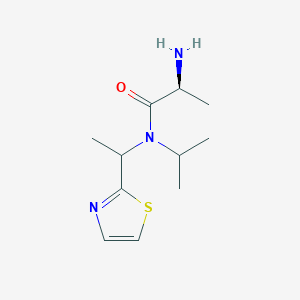
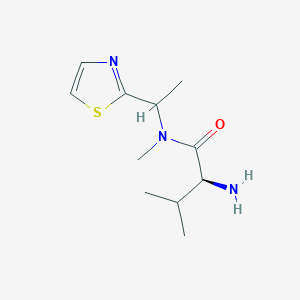
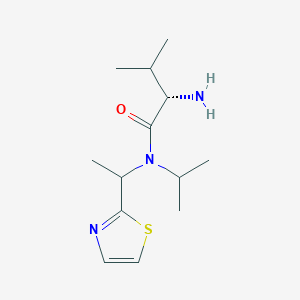
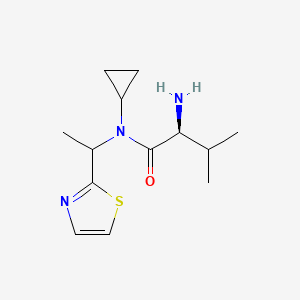
![[Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7927113.png)
![[Methyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7927116.png)
![[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7927126.png)
![[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7927131.png)
![2-[(2-Chloro-thiazol-5-ylmethyl)-amino]-ethanol](/img/structure/B7927133.png)
![2-[(2-Chloro-thiazol-5-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7927135.png)
![2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7927136.png)
